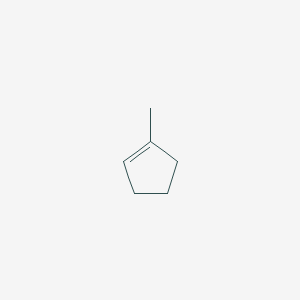

1-Methylcyclopentene

Descripción general

Descripción

1-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the first carbon of the cyclopentene ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Métodos De Preparación

1-Methylcyclopentene can be synthesized through several methods:

Thermal Reaction of Cyclohexanol or Cyclohexene: One common method involves the thermal reaction of cyclohexanol or cyclohexene. This process can yield this compound along with its isomers, 3-methylcyclopentene and 4-methylcyclopentene.

Dehydration of Cyclohexanol: Another method involves the dehydration of cyclohexanol to produce cyclohexene, which is then isomerized to form this compound.

Análisis De Reacciones Químicas

1-Methylcyclopentene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield 1-methylcyclopentane.

Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for hydrogenation, and halogens or hydrogen halides for substitution reactions. The major products formed depend on the type of reaction and the conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Methylcyclopentene as a Building Block

1-MCP serves as a crucial starting material for synthesizing cyclopentane derivatives. These derivatives are important in the production of pharmaceuticals and agrochemicals. For instance, processes have been developed to convert cyclohexanol into 1-MCP through thermal reactions, yielding high purity and efficiency . The ability to recycle by-products such as 3-methylcyclopentene and 4-methylcyclopentene further enhances its utility in continuous chemical processes.

Electrocyclic Reactions

Recent studies have highlighted the use of 1-MCP in electrocyclic reactions. A notable application involves the thermal rearrangement of 1-cyano-2-isopropenylcyclopropane to yield 4-cyano-1-methylcyclopentene, showcasing its versatility in complex organic transformations .

Catalysis

Skeletal Isomerization

The skeletal isomerization of cyclohexene to form methylcyclopentene is economically advantageous due to the higher value of methylcyclopentene products. Research indicates that using zeolite catalysts can selectively convert cyclohexene into 1-MCP under mild conditions, optimizing yield and selectivity . The process utilizes various catalysts, including metal oxides, which enhance the reaction's efficiency and selectivity towards desired isomers.

Materials Science

Polymerization Studies

this compound is also studied for its potential in polymer chemistry. It can be polymerized to form materials with unique properties suitable for various applications, including coatings and adhesives. The structural characteristics of 1-MCP allow for the creation of polymers with tailored mechanical and thermal properties.

Research Applications

Probe Molecule in Zeolite Research

In material science, 1-MCP is utilized as a probe molecule in zeolite research to study adsorption processes. It aids in understanding the synthesis of alkenyl carbenium ions via zeolite interactions, contributing to advancements in catalytic processes .

Mecanismo De Acción

The mechanism of action of 1-methylcyclopentene in chemical reactions involves its ability to participate in electrophilic addition and substitution reactions. The double bond in the cyclopentene ring is reactive and can interact with various electrophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

1-Methylcyclopentene can be compared with other similar compounds such as:

Cyclopentene: The parent compound without the methyl group. It has similar reactivity but lacks the additional steric hindrance provided by the methyl group.

1-Methylcyclohexene: A six-membered ring analogue with a similar structure but different reactivity due to the larger ring size.

Methylenecyclopentane: Another isomer with a different arrangement of the double bond and methyl group.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it suitable for various specialized applications .

Actividad Biológica

1-Methylcyclopentene (1-MCP) is a cyclic alkene that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a methyl group attached to a cyclopentene ring. This configuration contributes to its stability and reactivity, making it a valuable compound in various chemical processes.

This compound primarily acts as an ethylene inhibitor. Ethylene is a plant hormone that regulates growth and ripening. By blocking ethylene receptors, 1-MCP can delay senescence in fruits and vegetables, enhancing their shelf life and quality. The binding of 1-MCP to ethylene receptors prevents the downstream effects of ethylene signaling, which includes the production of reactive oxygen species (ROS) and lipid peroxidation .

Postharvest Quality Preservation

This compound has been extensively studied for its role in extending the shelf life of various agricultural products. Its application has been shown to:

- Delay wilting : In cut flowers, 1-MCP treatment significantly reduces petal wilting and abscission .

- Enhance antioxidant capacity : It increases the antioxidant levels in treated produce, thereby reducing oxidative damage during storage .

- Maintain phytochemical content : In broccoli, for example, 1-MCP treatment preserves chlorophyll and other vital nutrients post-harvest, which are crucial for maintaining quality .

Case Studies

Several studies have highlighted the efficacy of 1-MCP in different contexts:

- Broccoli Preservation : A study demonstrated that pre-harvest treatment with methyl jasmonate (MeJA) combined with post-harvest treatment with 1-MCP significantly enhanced quinone reductase activity while maintaining overall quality .

- Fruit Ripening : Research indicates that applying 1-MCP can effectively delay ripening in climacteric fruits like bananas and apples, allowing for better market timing and reduced waste .

Biological Activity in Pharmacology

While primarily known for its agricultural applications, this compound also shows potential in pharmacological contexts. Its structural analogs have been investigated for anti-cancer properties. For instance, derivatives of this compound have demonstrated biological activity against specific cancer cell types, highlighting its potential as a lead compound for drug development .

Comparative Stability and Reactivity

In terms of stability, this compound is noted to be more stable than some of its counterparts due to its cyclic structure. This stability is advantageous when considering storage and application conditions in both agricultural and pharmaceutical settings .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Aspect | Details |

|---|---|

| Mechanism | Ethylene receptor inhibition |

| Applications | Postharvest quality preservation; potential anti-cancer properties |

| Key Findings | - Delays senescence in fruits and flowers - Enhances antioxidant capacity - Maintains phytochemical integrity |

| Case Studies | Effective in broccoli preservation; delays ripening in climacteric fruits |

Propiedades

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of 1-Methylcyclopentene?

A1: this compound has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including:

- IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]

- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]

- ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]

Q3: How does this compound behave in cycloalkylation reactions with phenols?

A3: this compound acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]

Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?

A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []

Q5: Can this compound undergo oligomerization reactions?

A6: Yes, this compound can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to this compound. []

Q6: Are there examples of metal halide catalysts being used with this compound?

A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of this compound. In these cases, minimal isomerization to this compound is observed. []

Q7: What is known about the stability of this compound under high-pressure photochemical conditions?

A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), this compound undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []

Q8: Can this compound be used as a fuel additive?

A11: Research suggests that the presence of this compound in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []

Q9: How does this compound compare to other C5 ring-containing compounds in terms of its impact on soot formation?

A12: While this compound significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []

Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and this compound?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and this compound, indicating that this compound is the more stable tautomer. []

Q11: How do substituents impact the stability of methylenecyclopentane and this compound?

A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.